molecular formula C8H13N3O B13272546 6-Methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one

6-Methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B13272546
M. Wt: 167.21 g/mol
InChI Key: ORUZZKQACSWFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of dihydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one typically involves the reaction of 2-methylaminoethylamine with a suitable pyrimidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-Methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one
  • 2-Ethyl-6-methylaniline
  • Tris(2-(methylamino)ethyl)amine

Uniqueness

6-Methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-methyl-2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-6-5-8(12)11-7(10-6)3-4-9-2/h5,9H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

ORUZZKQACSWFPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)CCNC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.